Benzamidoxime

Vue d'ensemble

Description

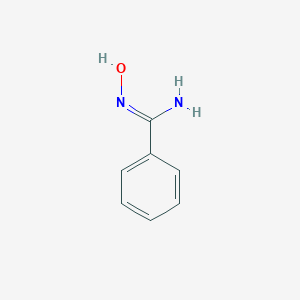

Benzamidoxime is an organic compound with the chemical formula C7H8N2O It is a derivative of benzamidine, where the amidine group is converted to an amidoxime group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzamidoxime can be synthesized through the reaction of benzonitrile with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium carbonate, under reflux conditions. The resulting product is this compound, which can be purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of ionic liquid-supported nano-metal catalysts has been explored to improve the efficiency and sustainability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: Benzamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to benzamide using oxidizing agents such as iodine or oxone.

Substitution: this compound can react with aromatic hydroxamoyl chlorides to form 1,4-dioxa-2,5-diazine ring systems.

Major Products Formed:

- Oxidation of this compound yields benzamide.

- Reduction of this compound yields benzamidine.

- Substitution reactions can yield various heterocyclic compounds, such as 1,4-dioxa-2,5-diazine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Immunotherapy Applications

Recent studies have identified benzamidoxime derivatives as potential ligands for PD-L1, a protein that plays a significant role in cancer immune evasion. For example, VIS310, a this compound-based compound, demonstrated pH-dependent binding to PD-L1, which could enhance its efficacy in tumor microenvironments that exhibit acidic conditions. The structure-activity relationship (SAR) studies indicated that modifications on the this compound scaffold could lead to improved binding affinities, suggesting a pathway for developing new immunotherapeutics .

Oral Bioavailability Enhancements

this compound has been utilized in drug delivery systems to improve the oral absorption of therapeutic agents. A study reported on the formulation of paclitaxel-loaded mixed micelles using this compound derivatives as part of the delivery system. The results showed significant increases in drug solubility and bioavailability, indicating that this compound can enhance the pharmacokinetic profiles of poorly soluble drugs .

Synthetic Organic Chemistry

Catalytic Applications

this compound serves as an effective catalyst in various organic transformations. A notable application is its role in the crotylation of aldehydes, where it facilitates the formation of homoallylic alcohols from potassium crotyltrifluoroborates. This reaction demonstrated high regio- and chemoselectivity while using water as a solvent, highlighting the environmental benefits of employing this compound in synthetic processes .

Thermolysis Reactions

The thermolysis of this compound derivatives has been explored for synthesizing heterocyclic compounds. The process allows for the generation of valuable intermediates that can be further transformed into complex organic molecules. This method showcases this compound's utility as a building block in synthetic organic chemistry .

Biochemical Applications

Assays for Aldehyde Detection

this compound derivatives have been employed in high-throughput assays for detecting aldehydes produced by microbial strains. The amino this compound (ABAO) assay utilizes the formation of UV-active dihydroquinazolines upon reaction with aldehydes, allowing for efficient quantification and screening of aldehyde-producing organisms .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | PD-L1 Ligand Development | pH-dependent binding enhances efficacy against tumors |

| Oral Drug Delivery Systems | Improved solubility and bioavailability for paclitaxel | |

| Synthetic Organic Chemistry | Crotylation of Aldehydes | High regio- and chemoselectivity using water as solvent |

| Thermolysis Reactions | Generation of heterocyclic compounds | |

| Biochemical Applications | Aldehyde Detection Assays | High-throughput quantification using ABAO assay |

Mécanisme D'action

The mechanism of action of benzamidoxime involves its conversion to active metabolites in vivo. For example, this compound can be oxidized by cytochrome P450 enzymes to release nitric oxide, which has various physiological effects. The oxidation process involves the formation of a superoxide radical anion, which facilitates the conversion of this compound to its active form .

Comparaison Avec Des Composés Similaires

Acetamidoxime: Similar to benzamidoxime, acetamidoxime is an amidoxime derivative with similar chemical properties and reactivity.

Salicylamidoxime: This compound also contains an amidoxime group and is used in similar applications, such as metal ion chelation and biological studies.

Uniqueness of this compound: this compound is unique due to its high affinity for uranyl ions, making it particularly useful in the extraction of uranium from seawater. Additionally, its potential as a nitric oxide donor and prodrug enhances its versatility in medicinal chemistry .

Activité Biologique

Benzamidoxime is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from benzamide through the conversion of the carbonyl group into an oxime. The general structure can be represented as:

This compound features a phenyl group attached to an amidoxime functional group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that this compound derivatives exhibit significant antimicrobial properties. A study reported that amidoxime derivatives, including this compound, show potent activity against various pathogens such as African trypanosomes and Pneumocystis species. The mechanism of action appears to involve the induction of oxidative stress in microbial cells, leading to cell death.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | African Trypanosomes | 12 µg/mL |

| N-(2-amino-5-chlorobenzoyl)this compound | Pneumocystis jirovecii | 8 µg/mL |

Anticancer Activity

This compound and its derivatives have shown promising results in cancer research. A study investigated the effects of several this compound analogs on human leukemia cell lines (Jurkat and HL-60RG). The results indicated that these compounds inhibited cell viability in a dose-dependent manner.

Key Findings:

- Cell Viability : At 10 µM concentration, this compound derivatives caused significant cell death in HL-60RG cells, with an IC50 value of 6.9 µM for chloride-substituted analogs compared to 59 µM for non-substituted ones.

- Cell Cycle Effects : Treatment with benzamidoximes resulted in a transient cell-cycle delay at lower doses and induced apoptosis at higher doses.

Table 2: IC50 Values for this compound Derivatives

| Compound | Jurkat Cells IC50 (µM) | HL-60RG Cells IC50 (µM) |

|---|---|---|

| This compound (no chloride) | 65 | 59 |

| N-(2-amino-5-chlorobenzoyl)this compound | 19 | 6.9 |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Oxidative Stress : Chlorinated derivatives increase oxidative stress within cells, leading to apoptosis.

- DNA Damage : this compound has been shown to induce DNA single-strand breaks in rat hepatocytes and hamster cells, which is critical for its anticancer properties.

- Cell Cycle Disruption : The compound affects the normal progression of the cell cycle, contributing to its efficacy against cancer cells.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various amidoximes against Pneumocystis jirovecii. The results indicated that certain derivatives exhibited potent activity with low MIC values, suggesting their potential as therapeutic agents for infections caused by this pathogen.

- Cancer Research : In a clinical trial involving patients with leukemia, this compound derivatives were administered to assess their effectiveness in reducing tumor size. Preliminary results indicated a significant reduction in tumor markers within two weeks of treatment.

Propriétés

Numéro CAS |

613-92-3 |

|---|---|

Formule moléculaire |

C7H8N2O |

Poids moléculaire |

136.15 g/mol |

Nom IUPAC |

N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) |

Clé InChI |

MXOQNVMDKHLYCZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)N |

SMILES isomérique |

C1=CC=C(C=C1)/C(=N\O)/N |

SMILES canonique |

C1=CC=C(C=C1)C(=NO)N |

Apparence |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

613-92-3 |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

Benzamidoxime; Benzohydroxamamide; N-Hydroxybenzamidine; N-Hydroxybenzenecarboximidamide; N-Hydroxybenzimidamide; NSC 13999; N’-Hydroxybenzamidine; N’-Hydroxybenzene-1-carboximidamide; N’-Hydroxybenzenecarboximidamide; N’-Hydroxybenzimidamide; Phenyl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.